Functional Selectivity: TRAP‑14 Amide Uniquely Triggers Endothelin‑1 Release in Vascular Tissue vs. TRAP‑6
In rat aortic ring preparations, TRAP‑14 amide stimulation produced a rapid, dose‑dependent increase in endothelin‑1 (ET‑1) levels in the vessel perfusate, whereas TRAP‑6 failed to induce any detectable ET‑1 release [1]. The contractile potency of TRAP‑14 amide was significantly reduced by the ETₐ receptor antagonist BQ‑123 and enhanced by the NO synthase inhibitor L‑NNA; TRAP‑6 contractile potency was unaffected by either agent [1]. This demonstrates that TRAP‑14 amide engages an ET‑1/NO modulatory loop absent with TRAP‑6.
| Evidence Dimension | ET‑1 release and contractile modulation in isolated rat aortic rings |
|---|---|
| Target Compound Data | TRAP‑14 amide: dose‑dependent ET‑1 release; contraction reduced by BQ‑123; contraction enhanced by L‑NNA |
| Comparator Or Baseline | TRAP‑6 (SFLLRN‑NH₂): no ET‑1 release; contraction unaffected by BQ‑123 or L‑NNA |
| Quantified Difference | Qualitative binary difference—ET‑1 release present vs. absent; TRAP‑6 contraction 4‑fold greater than TRAP‑14 |
| Conditions | Isolated rat aortic rings; perfusate ET‑1 measured; BQ‑123 (ETₐ antagonist) and L‑NNA (NO synthase inhibitor) used as pharmacological probes |
Why This Matters
For studies of PAR‑1‑mediated vascular responses, only TRAP‑14 amide captures the full ET‑1/NO modulatory axis; substituting TRAP‑6 would miss this signaling dimension entirely.
- [1] Magazine HI, et al. Endothelin and nitric oxide release modulate aortic contraction to selected thrombin receptor agonists. Am J Physiol. 1996;270(6 Pt 1):C1815‑8. PMID: 8764166. View Source
